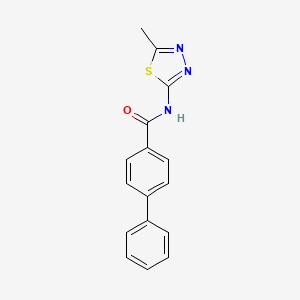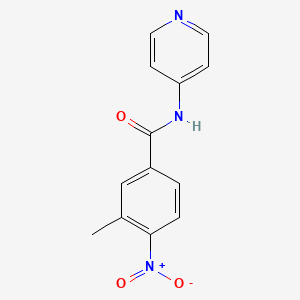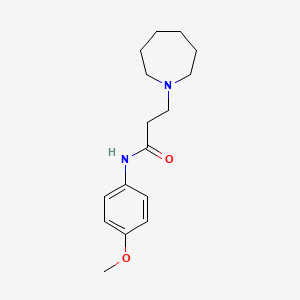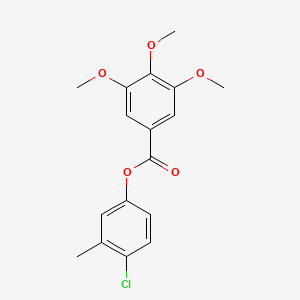
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide, also known as MTCB, is a compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. MTCB is a synthetic molecule that belongs to the family of thiadiazole derivatives. It has been found to exhibit a range of biological activities, including anticonvulsant, anti-inflammatory, and antitumor properties.
作用機序
The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide is not fully understood. However, it has been suggested that this compound may act as a positive allosteric modulator of GABA(A) receptors. GABA(A) receptors are ionotropic receptors that mediate the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. By modulating GABA(A) receptor activity, this compound may enhance the inhibitory effects of GABA and thereby reduce neuronal excitability.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound enhances the activity of GABA(A) receptors in a concentration-dependent manner. This compound has also been shown to have anticonvulsant properties in animal models of epilepsy. In addition, this compound has been found to exhibit anti-inflammatory and antitumor properties in vitro and in vivo.
実験室実験の利点と制限
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using standard organic chemistry techniques. This compound is also relatively stable and can be stored for long periods without significant degradation. However, this compound has some limitations for lab experiments. It has low solubility in water, which may limit its use in aqueous-based assays. Moreover, this compound has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
将来の方向性
There are several future directions for research on N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide. One direction is to investigate the potential use of this compound as a therapeutic agent for neurological disorders such as epilepsy and Alzheimer's disease. Another direction is to study the pharmacokinetic properties of this compound in vivo to better understand its potential applications in drug development. Furthermore, the development of more potent and selective GABA(A) receptor modulators based on the structure of this compound is an area of active research. Finally, the potential use of this compound as a probe in the study of GABA(A) receptor subtypes is an area that warrants further investigation.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound exhibits anticonvulsant, anti-inflammatory, and antitumor properties and has been investigated for its potential use as a probe in the study of GABA(A) receptor subtypes. The mechanism of action of this compound is not fully understood, but it may act as a positive allosteric modulator of GABA(A) receptors. This compound has several advantages for lab experiments, but it also has some limitations. There are several future directions for research on this compound, including investigating its potential use as a therapeutic agent for neurological disorders and studying its pharmacokinetic properties in vivo.
合成法
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide can be synthesized using various methods, including the reaction of 4-biphenylcarboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 5-amino-1,3,4-thiadiazole-2-thiol. Another method involves the reaction of 4-biphenylcarboxylic acid with phosphorus oxychloride, followed by the reaction of the resulting acid chloride with 5-methyl-1,3,4-thiadiazole-2-thiol. The yield of this compound using these methods ranges from 50% to 70%.
科学的研究の応用
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-biphenylcarboxamide has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit anticonvulsant, anti-inflammatory, and antitumor properties. This compound has also been investigated for its potential use as a probe in the study of GABA(A) receptor subtypes. Moreover, this compound has been shown to have potential applications in the treatment of neurological disorders such as epilepsy and Alzheimer's disease.
特性
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c1-11-18-19-16(21-11)17-15(20)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPHYEUUOKGZAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethyl-N-{[1-(2-phenylethyl)-4-piperidinyl]methyl}-5-pyrimidinecarboxamide](/img/structure/B5691181.png)

![2-chloro-N-{[(2-chlorophenyl)amino]carbonyl}benzenesulfonamide](/img/structure/B5691207.png)
![2-(ethylamino)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-5-pyrimidinecarboxamide](/img/structure/B5691210.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5691212.png)


![N-(4-methyl-1,3-thiazol-2-yl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5691240.png)
![2,3,6-trimethyl-N-[1-(1-methyl-1H-imidazol-2-yl)butyl]-4-quinolinecarboxamide](/img/structure/B5691243.png)

![2-[2-(1H-imidazol-4-yl)ethyl]-9-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5691253.png)
![N-[4-(diethylamino)phenyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B5691255.png)

![7-isopropyl-5-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5691270.png)